molecular formula C6H11FO4 B14766437 2-Deoxy-2-fluoro-D-fucose

2-Deoxy-2-fluoro-D-fucose

Cat. No.: B14766437
M. Wt: 166.15 g/mol
InChI Key: IRKXGKIPOMIQOD-GASJEMHNSA-N
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Description

2-Deoxy-2-fluoro-D-fucose is a fluorinated analog of D-fucose, a monosaccharide. This compound is notable for its ability to inhibit fucosylation, a process where fucose is added to glycoproteins and glycolipids. Fucosylation is significant in various biological processes, including cell signaling and immune response. The inhibition of this process by this compound has made it a valuable tool in scientific research, particularly in the study of cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2-fluoro-D-fucose typically involves the fluorination of a suitable precursor. One common method starts with 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose. This compound is treated with tetraalkylammonium fluorides to yield this compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-2-fluoro-D-fucose undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives of D-fucose, which can be further utilized in biochemical studies .

Scientific Research Applications

2-Deoxy-2-fluoro-D-fucose has several applications in scientific research:

Mechanism of Action

2-Deoxy-2-fluoro-D-fucose exerts its effects by inhibiting the enzyme fucosyltransferase, which is responsible for adding fucose to glycoproteins and glycolipids. This inhibition disrupts the fucosylation process, affecting various cellular functions. The compound is metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Uniqueness: 2-Deoxy-2-fluoro-D-fucose is unique due to its specific inhibition of fucosylation, making it a valuable tool in studying this process in various biological contexts. Its ability to inhibit fucosyltransferase distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H11FO4

Molecular Weight

166.15 g/mol

IUPAC Name

(3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m1/s1

InChI Key

IRKXGKIPOMIQOD-GASJEMHNSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)F)O)O

Origin of Product

United States

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